molecular formula C9H6INO2 B1370472 methyl 3-cyano-5-iodobenzoate

methyl 3-cyano-5-iodobenzoate

Cat. No.: B1370472
M. Wt: 287.05 g/mol
InChI Key: LETJJUYEEMJARN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-cyano-5-iodobenzoate is an organic compound with the molecular formula C9H6INO2 It is a derivative of benzoic acid, featuring a cyano group at the 3-position and an iodine atom at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-cyano-5-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of methyl-3-cyano-5-iodobenzoate may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

methyl 3-cyano-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 3-cyano-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-3-cyano-5-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The iodine atom can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-cyano-5-iodobenzoate is unique due to the combination of the cyano and iodine substituents on the benzene ring. This combination provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

methyl 3-cyano-5-iodobenzoate

InChI

InChI=1S/C9H6INO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3

InChI Key

LETJJUYEEMJARN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methoxycarbonyl-5-iodobenzamide (2.5 g, 8.2 mmol) in thionyl chloride (2 mL) was heated for 2 hours at 90° C. The reaction mixture was cooled and concentrated in vacuo. Silica gel chromatography afforded 670 mg (29%) of methyl-3-cyano-5-iodobenzoate, as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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